2-(Trimethylsilyloxy)ethyl methacrylate
Overview
Description
2-(Trimethylsilyloxy)ethyl methacrylate is an organosilicon compound with the molecular formula C9H18O3Si. It is a methacrylate ester that contains a trimethylsilyloxy group, making it a versatile monomer used in various polymerization processes. This compound is known for its ability to enhance the properties of polymers, such as improving their thermal stability, mechanical strength, and resistance to environmental degradation.
Biochemical Analysis
Biochemical Properties
It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body.
Temporal Effects in Laboratory Settings
It is known to have a boiling point of 204.21°C , suggesting that it is stable under normal laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyloxy)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-(trimethylsilyloxy)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. The compound is typically stabilized with an inhibitor, such as butylated hydroxytoluene (BHT), to prevent premature polymerization during storage and handling .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyloxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: The trimethylsilyloxy group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-hydroxyethyl methacrylate.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic reagents like hydrochloric acid or basic reagents like sodium hydroxide are used to hydrolyze the trimethylsilyloxy group.
Substitution: Nucleophiles such as amines or alcohols can react with the methacrylate group under mild conditions.
Major Products Formed
Polymerization: Polymers and copolymers with enhanced properties.
Hydrolysis: Methacrylic acid and 2-hydroxyethyl methacrylate.
Substitution: Various methacrylate derivatives with functional groups.
Scientific Research Applications
2-(Trimethylsilyloxy)ethyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of advanced polymers with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyloxy)ethyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The trimethylsilyloxy group provides steric hindrance, which enhances the stability of the resulting polymers. Additionally, the methacrylate group allows for easy functionalization, enabling the incorporation of various functional groups into the polymer matrix. This versatility makes it a valuable monomer for designing materials with specific properties and functionalities .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but lacks the trimethylsilyloxy group, resulting in different properties.
3-(Trimethoxysilyl)propyl methacrylate: Contains a trimethoxysilyl group instead of a trimethylsilyloxy group, leading to variations in reactivity and applications.
2-(Dimethylamino)ethyl methacrylate: Features a dimethylamino group, which imparts different chemical and physical properties.
Uniqueness
2-(Trimethylsilyloxy)ethyl methacrylate is unique due to the presence of the trimethylsilyloxy group, which enhances the thermal stability and mechanical strength of the resulting polymers. This compound also offers improved resistance to environmental degradation, making it suitable for applications in harsh conditions .
Properties
IUPAC Name |
2-trimethylsilyloxyethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-8(2)9(10)11-6-7-12-13(3,4)5/h1,6-7H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGOQZFPNUYUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCO[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29158-71-2 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-[(trimethylsilyl)oxy]ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29158-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90169756 | |
Record name | 2-((Trimethylsilyl)oxy)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-09-9 | |
Record name | 2-(Trimethylsilyloxy)ethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17407-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Trimethylsilyl)oxy)ethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((Trimethylsilyl)oxy)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(trimethylsilyl)oxy]ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((Trimethylsilyl)oxy)ethyl methacrylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7GH4P9W7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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